(±)-3-Methylpentanoic acid - d2
Description
Significance of Deuterated Analogs in Quantitative Analytical Methodologies
Deuterated analogs are of particular importance in quantitative analytical methods, especially those utilizing mass spectrometry. lcms.cz They are frequently used as internal standards in quantitative assays. lcms.cznih.gov An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to a sample before analysis. By comparing the analytical response of the analyte to that of the internal standard, variations in sample preparation and instrument response can be corrected, leading to more accurate and precise quantification. lcms.czoup.com
The key advantage of using a deuterated analog as an internal standard is that it co-elutes with the unlabeled analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, due to its higher mass, its signal is distinct from that of the analyte, allowing for separate detection and quantification. oup.com This approach is widely considered the gold standard for quantitative analysis in complex matrices like biological fluids and environmental samples. lcms.cz
Overview of (±)-3-Methylpentanoic acid - d2 as a Reference Standard in Scientific Inquiry
This compound is the deuterated form of 3-methylpentanoic acid, a branched-chain fatty acid. eptes.comhmdb.ca As a labeled compound, it serves as an ideal internal standard for the quantification of its unlabeled counterpart, 3-methylpentanoic acid, and potentially other related short-chain fatty acids in various research applications. tandfonline.comnih.gov For instance, in metabolomics studies, accurate quantification of short-chain fatty acids is crucial for understanding gut microbiome activity and its impact on host health.
The use of this compound as an internal standard helps to mitigate matrix effects and other sources of analytical variability, ensuring the reliability of quantitative data. lcms.cz This is particularly important in complex biological samples where the concentrations of analytes can be very low and the presence of interfering substances is high.
Fundamental Principles of Isotopic Labeling for Research Applications
The fundamental principle of isotopic labeling lies in the fact that isotopes of an element have the same number of protons but a different number of neutrons, resulting in different atomic masses. wikipedia.orgnumberanalytics.com This mass difference is the basis for their detection and differentiation by mass spectrometry. wikipedia.org Despite the mass difference, the chemical properties of a molecule are largely unchanged by the substitution of a light isotope with its heavier, stable counterpart. diagnosticsworldnews.comcreative-proteomics.com
The process of isotopic labeling involves the synthesis of a molecule with one or more atoms replaced by their stable isotopes. symeres.com This can be achieved through chemical synthesis using labeled precursors or through biological methods where organisms are grown in media enriched with stable isotopes. symeres.com Once a labeled compound is introduced into a system, its journey and transformations can be tracked by analyzing the isotopic composition of the products and intermediates. wikipedia.org This provides invaluable insights into reaction mechanisms, metabolic pathways, and the kinetics of biological processes. symeres.comnumberanalytics.com
Interactive Data Tables
Below are interactive tables summarizing the key properties of (±)-3-Methylpentanoic acid and its deuterated analog.
Table 1: Properties of (±)-3-Methylpentanoic Acid
| Property | Value |
| Chemical Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol sigmaaldrich.com |
| CAS Number | 105-43-1 sigmaaldrich.com |
| Boiling Point | 196-198 °C sigmaaldrich.com |
| Density | 0.93 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.416 sigmaaldrich.com |
Table 2: Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₁₀D₂O₂ |
| Molecular Weight | 118.173 g/mol eptes.com |
| CAS Number | 1335435-69-2 eptes.com |
| Isotopic Purity | Typically ≥95% |
Properties
CAS No. |
1335435-69-2 |
|---|---|
Molecular Formula |
C6H10D2O2 |
Molecular Weight |
118.17 |
Purity |
95% min. |
Synonyms |
(±)-3-Methylpentanoic acid - d2 |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Enrichment of ± 3 Methylpentanoic Acid D2
Methodologies for Deuterium (B1214612) Incorporation in Branched-Chain Fatty Acids
The synthesis of deuterated branched-chain fatty acids such as (±)-3-Methylpentanoic acid - d2 requires specific methodologies to ensure the precise placement and high enrichment of deuterium isotopes. General strategies often involve either the construction of the carbon skeleton using deuterated precursors or the selective exchange of hydrogen for deuterium on a pre-existing molecule.
Specific Deuteration Strategies at Defined Molecular Positions
Achieving deuteration at a specific position, such as the tertiary carbon and adjacent methylene (B1212753) group in (±)-3-Methylpentanoic acid, necessitates careful selection of synthetic routes. Common strategies include:
Catalytic Exchange Reactions: While historically challenging for saturated hydrocarbons, recent advancements have enabled catalyst systems for the deuteration of carboxylic acids. For instance, late-stage β-C(sp³)–H deuteration of free carboxylic acids has been achieved using palladium catalysis with novel ligands in a deuterated solvent. This approach offers a potential route for introducing deuterium at the β-position (C3) relative to the carboxyl group.
Use of Deuterated Building Blocks: A more direct and often more controlled method involves the use of starting materials that already contain deuterium at the desired positions. For the synthesis of this compound, this could involve the use of a deuterated ketone or aldehyde in a classic carbon-carbon bond-forming reaction.
Decarboxylative Deuteration: This method involves the replacement of a carboxylic acid group with a deuterium atom using D₂O as the deuterium source, often facilitated by photoredox catalysis. While this is a powerful technique, it is not directly applicable for introducing deuterium at the 3-position of 3-methylpentanoic acid without significant rearrangement of the synthetic strategy.
Chemical Reaction Schemes for Synthesis of this compound
A plausible synthetic pathway for this compound can be devised using a Grignard reaction followed by carboxylation, or a Reformatsky reaction. A conceptual reaction scheme is presented below, which would involve the synthesis of a deuterated ketone as a key intermediate.
Conceptual Synthetic Scheme:
Preparation of a Deuterated Ketone Intermediate: A potential route to a suitable deuterated ketone, pentan-3-one-d₂, could involve the reaction of a Grignard reagent with a deuterated nitrile or the oxidation of a deuterated secondary alcohol.
Carbon Chain Elongation and Carboxylation:
Via Grignard Reaction: The deuterated ketone could be reacted with a methyl Grignard reagent (CH₃MgBr) to form a tertiary alcohol. Subsequent dehydration to an alkene, followed by hydroboration-oxidation to a primary alcohol, oxidation to an aldehyde, and finally oxidation to the carboxylic acid would yield the desired product. However, controlling the position of the double bond after dehydration can be challenging.
Via Reformatsky Reaction: A more direct approach would be the Reformatsky reaction. organic-chemistry.orgjk-sci.comwikipedia.orglibretexts.orgbeilstein-journals.org The deuterated pentan-3-one could be reacted with an α-haloester (e.g., ethyl bromoacetate) in the presence of zinc metal to form a β-hydroxy ester. Subsequent dehydration and hydrogenation would introduce the desired carbon skeleton, followed by hydrolysis of the ester to yield this compound.
A simplified representation of a potential synthetic step using a deuterated precursor is as follows:
Step 1: Synthesis of a Deuterated Precursor (Illustrative) A suitable deuterated starting material, such as 3-deutero-3-methylpentan-1-ol, could be synthesized.
Step 2: Oxidation to the Carboxylic Acid The deuterated alcohol is then oxidized to the corresponding carboxylic acid using a strong oxidizing agent like Jones reagent (CrO₃ in H₂SO₄) or potassium permanganate (B83412) (KMnO₄).
CH₃CH₂CD(CH₃)CH₂CH₂OH + [O] → CH₃CH₂CD(CH₃)CH₂COOH + H₂O
This reaction would yield (±)-3-Methylpentanoic acid - d, with one deuterium atom at the 3-position. To achieve d2 labeling, a precursor with two deuterium atoms at the desired locations would be necessary.
Spectroscopic and Chromatographic Confirmation of Isotopic Purity and Enrichment
Following synthesis, it is crucial to verify the chemical structure, isotopic purity, and the position of deuterium incorporation in this compound. This is achieved through a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry Techniques for Verification of Deuterium Content
Mass spectrometry (MS) is a primary tool for determining the isotopic enrichment of a deuterated compound. nih.gov By comparing the mass spectrum of the deuterated compound with its non-deuterated analogue, the increase in molecular weight due to the incorporated deuterium can be precisely measured. High-resolution mass spectrometry (HRMS) is particularly useful for accurately determining the mass of the molecular ion and its isotopologues. rsc.orgresearchgate.net
For (±)-3-Methylpentanoic acid, the analysis is often performed on its more volatile methyl ester derivative after derivatization.
| Compound | Molecular Ion (M+) m/z | Key Fragment Ion (McLafferty Rearrangement) m/z | Key Fragment Ion (α-cleavage) m/z |
|---|---|---|---|
| (±)-3-Methylpentanoic acid | 116 | 60 | 99 |
| This compound | 118 | 62 or 61 | 101 or 100 |
The isotopic purity can be calculated from the relative intensities of the peaks corresponding to the deuterated and non-deuterated species in the mass spectrum. isotope.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the exact location of the deuterium atoms within the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signal corresponding to the proton at the 3-position and one of the protons at the 2-position would be absent or significantly reduced in intensity, confirming successful deuteration at these sites. The characteristic broad singlet for the carboxylic acid proton is typically observed between 10-12 ppm and can be exchanged with D₂O. libretexts.orglibretexts.org Protons on the carbon adjacent to the carboxyl group (α-protons) typically appear in the 2-3 ppm region. libretexts.orgntu.edu.sg
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The signal for the carbon atom directly bonded to deuterium will be significantly attenuated and may appear as a multiplet due to C-D coupling. The carbonyl carbon of a carboxylic acid typically resonates in the range of 170-185 ppm. ntu.edu.sglibretexts.org
| Carbon Position | Expected ¹³C Chemical Shift (ppm) for (±)-3-Methylpentanoic acid | Expected Change in this compound |
|---|---|---|
| C1 (COOH) | ~180 | Minimal change |
| C2 (CH₂) | ~40-45 | Signal may be attenuated and show C-D coupling if deuterated |
| C3 (CH) | ~30-35 | Signal significantly attenuated and split into a multiplet due to C-D coupling |
| C4 (CH₂) | ~25-30 | Minimal change |
| C5 (CH₃) | ~10-15 | Minimal change |
| 3-CH₃ | ~15-20 | Minimal change |
Chromatographic Purity Assessment of Synthesized this compound
Gas chromatography (GC) is commonly employed to assess the chemical purity of the synthesized this compound. The analysis is typically performed on the methyl ester derivative to improve volatility. The GC is often coupled with a mass spectrometer (GC-MS) to simultaneously confirm the identity and isotopic enrichment of the eluted compound. A single, sharp peak in the gas chromatogram indicates a high degree of chemical purity.
Advanced Analytical Methodologies Employing ± 3 Methylpentanoic Acid D2
Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of chemical substances. youtube.com It is considered a definitive method in analytical chemistry due to its high reliability. youtube.com The core principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, such as (±)-3-Methylpentanoic acid - d2, to the sample before any processing or analysis. youtube.comrestek.com
The fundamental premise of IDMS is that the stable isotope-labeled internal standard is chemically identical to the native analyte and will therefore exhibit the same behavior throughout the entire analytical procedure, including extraction, derivatization, and chromatographic separation. restek.comchromatographyonline.com Any sample loss or variation in analytical response will affect both the analyte and the internal standard equally.
The process begins by adding a precisely known quantity of the "spike," or the isotopically labeled standard (this compound), to the sample containing an unknown quantity of the native analyte (3-Methylpentanoic acid). youtube.com After allowing the standard to equilibrate with the sample, the mixture is processed. A mass spectrometer is then used to measure the ratio of the signal intensity of the native analyte to that of the isotopically labeled standard. youtube.com Because the amount of added standard is known, this measured ratio allows for the direct calculation of the unknown concentration of the native analyte. This technique effectively corrects for matrix effects and losses during sample preparation, which is a major advantage for analysis in complex matrices like plasma, urine, or environmental samples. restek.com
The choice of an internal standard is critical for the success of an IDMS method. A stable isotope-labeled (SIL) internal standard is considered the most reliable choice for quantitative analysis, particularly for GC/MS methods. nih.govscispace.com The ideal SIL-IS, such as this compound, should meet several key criteria:
Chemical Identity : The internal standard must be chemically identical to the analyte, differing only in isotopic composition. nih.gov This ensures that its physicochemical properties (e.g., polarity, volatility, reactivity) are virtually the same as the native compound, leading to identical behavior during sample workup and analysis. chromatographyonline.com
Isotopic Purity and Stability : The standard should have a high degree of isotopic enrichment and the isotopic labels (e.g., deuterium) must be stable, not exchanging with other atoms during sample preparation or analysis. amazonaws.comresearchgate.net While 100% isotopic purity is rarely achievable, the level of unlabeled analyte in the standard should be minimal to avoid affecting results. chromatographyonline.com
Mass Difference : The mass difference between the SIL-IS and the native analyte should be sufficient to allow for clear differentiation by the mass spectrometer, preventing spectral overlap.
Co-elution : In chromatographic methods, the SIL-IS should ideally co-elute with the native analyte. researchgate.net This ensures that both compounds experience the same chromatographic conditions and potential matrix effects at the point of detection. restek.com
Absence in Sample : The internal standard should not be naturally present in the sample being analyzed. chromatographyonline.com
Table 1: Comparison of Internal Standard Types for Quantitative Analysis
| Feature | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analog IS |
| Chemical & Physical Properties | Virtually identical to the analyte. chromatographyonline.com | Similar, but not identical, to the analyte. |
| Chromatographic Behavior | Co-elutes with the analyte. researchgate.net | Elutes near the analyte, but at a different retention time. |
| Correction for Matrix Effects | Excellent correction as it experiences the same effects. restek.com | Partial correction; differences in chemical structure can lead to different matrix responses. |
| Correction for Sample Preparation Loss | Excellent correction as it behaves identically during extraction and derivatization. restek.com | Can correct for some variability, but differences in recovery are possible. nih.gov |
| Availability and Cost | Often less available and more expensive. nih.gov | Generally more available and less expensive. |
| Overall Accuracy | Considered the "gold standard" for accuracy and precision. restek.com | Can provide good results, but is more prone to error than a SIL-IS. scispace.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development
The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to developing robust and accurate liquid chromatography-mass spectrometry (LC-MS) methods for quantitative analysis. Its chemical and physical properties are nearly identical to the endogenous analyte, allowing it to co-elute and experience similar ionization effects, thereby correcting for variations in sample preparation and analysis. lcms.czcerilliant.com The development of such methods requires careful optimization of chromatographic separation, ionization, and mass spectrometric detection parameters.
Considerations for Mobile and Stationary Phases in LC-MS Systems
The analysis of short-chain fatty acids (SCFAs) like 3-methylpentanoic acid by LC-MS presents a significant chromatographic challenge due to their high polarity, low molecular weight, and poor retention on conventional reversed-phase columns. nih.gov To overcome these issues, specific considerations for the stationary and mobile phases are crucial.
Stationary Phases: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach for SCFA analysis. nih.gov The C18 stationary phase is frequently employed, offering a good balance of hydrophobicity for retaining small organic acids. nih.govfrontiersin.org However, various C18 column chemistries exist, such as ACE C18-AR and ACE C18-PFP, which have been tested to achieve better resolution, particularly for isomeric compounds that are difficult to separate. ecu.edu.aucreative-proteomics.com The separation of isomers like isobutyrate and butyrate (B1204436) or isovalerate and valerate (B167501) can be particularly challenging on standard C18 columns. researchgate.net
Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol, run under a gradient elution profile. nih.govfrontiersin.org A critical component of the mobile phase is an acidic modifier, most commonly formic acid at a concentration of 0.1%. nih.govfrontiersin.org The addition of acid serves to suppress the ionization of the carboxylic acid functional group of the analytes, rendering them more neutral and increasing their retention on the nonpolar stationary phase. This results in improved peak shape and chromatographic resolution. nih.gov
To enhance retention and sensitivity, chemical derivatization is sometimes employed. This process converts the polar carboxylic acids into less polar derivatives, making them more amenable to reversed-phase chromatography. nih.govecu.edu.au However, methods are also developed for the direct analysis of underivatized SCFAs, which simplifies sample preparation. researchgate.net
| Stationary Phase | Column Dimensions | Mobile Phase A | Mobile Phase B | Reference |
|---|---|---|---|---|
| Gemini C18 | 2.0 x 50 mm, 3 µm | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | frontiersin.org |
| ACQUITY UPLC BEH C18 | 2.1 x 150 mm, 1.7 µm | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | nih.gov |
| ACE C18-AR | Not Specified | Water | Acetonitrile | ecu.edu.au |
| ACE C18-PFP | Not Specified | Water | Acetonitrile | creative-proteomics.com |
Electrospray Ionization (ESI) and Other Ionization Modes in Quantitative Analysis
Electrospray ionization (ESI) is the most widely used ionization technique for the LC-MS analysis of SCFAs due to its soft ionization nature, which typically results in minimal fragmentation and a prominent molecular ion. For carboxylic acids, ESI is most effective in the negative ion mode, where the acidic proton is readily lost to form the deprotonated molecule, [M-H]⁻. ecu.edu.aunih.gov This process is highly efficient for compounds like 3-methylpentanoic acid.
A significant challenge in ESI-based quantification is the phenomenon of ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte, leading to reduced signal intensity and inaccurate results. researchgate.net This is where the use of a stable isotope-labeled internal standard like this compound is indispensable. Because the deuterated standard co-elutes with the unlabeled analyte and has nearly identical ionization efficiency, it experiences the same degree of ion suppression. scispace.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized, leading to highly accurate and precise quantification. lcms.czcerilliant.com
While negative ESI mode is common, derivatization can alter the analyte's chemical properties to make it more suitable for positive ESI mode, which can sometimes offer increased sensitivity depending on the derivative used. nih.gov For instance, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) has been used to improve the detection of SCFAs. frontiersin.orgecu.edu.au
Application of Multiple Reaction Monitoring (MRM) for Targeted Analysis
For quantitative analysis, triple quadrupole (QQQ) mass spectrometers are frequently operated in the Multiple Reaction Monitoring (MRM) mode. ecu.edu.aucreative-proteomics.com MRM is a highly selective and sensitive detection technique that significantly enhances the signal-to-noise ratio by filtering out background interferences. nih.gov
The MRM process involves two stages of mass filtering:
Precursor Ion Selection: In the first quadrupole (Q1), a specific mass-to-charge ratio (m/z) corresponding to the ion of interest (the precursor ion) is selected. For 3-methylpentanoic acid in negative ESI mode, this would be the [M-H]⁻ ion. For its deuterated internal standard, this compound, the precursor ion will have a higher mass corresponding to the deuterium (B1214612) labeling.
Product Ion Monitoring: The selected precursor ions are fragmented in the second quadrupole (q2), which acts as a collision cell. The resulting fragments are then filtered in the third quadrupole (Q3), which is set to detect only specific, characteristic fragment ions (product ions).
This precursor-to-product ion transition is unique to the target analyte, providing a high degree of specificity. nih.gov By monitoring a specific MRM transition for 3-methylpentanoic acid and a corresponding, mass-shifted transition for this compound, the method can achieve excellent selectivity and sensitivity for quantification even in complex biological matrices. researchgate.net The instrument parameters, such as collision energy, are optimized for each transition to maximize the product ion signal.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|---|
| 3-Methylpentanoic acid | Negative ESI | 115.1 | 71.1 | Corresponds to [M-H]⁻ and a characteristic fragment. |
| This compound | Negative ESI | 117.1 | 73.1 | Corresponds to the deuterated [M-H]⁻ and its corresponding fragment. |
Applications of ± 3 Methylpentanoic Acid D2 in Mechanistic Biochemical and Metabolic Research
Methodological Frameworks for Studying Metabolic Pathway Activity in In Vitro and Ex Vivo Models
Stable isotope-labeled compounds are indispensable tools for dissecting the intricate networks of biochemical reactions that constitute metabolism. merckmillipore.com Their use in controlled in vitro (e.g., cell cultures) and ex vivo (e.g., excised tissues) models allows for precise investigation without the complexities of whole-organismal studies. nih.gov
Stable isotope tracing is a powerful technique used to follow the metabolic fate of a molecule, or "substrate," within a biological system. nih.govspringernature.com When (±)-3-Methylpentanoic acid - d2 is introduced into a cell culture or tissue sample, it mixes with the endogenous, unlabeled pool of 3-methylpentanoic acid. ckisotopes.com As metabolic processes occur, this deuterated tracer is utilized by enzymes just like its natural counterpart.
Researchers can then track the incorporation of the deuterium (B1214612) label into various downstream metabolites. tandfonline.com This process, often analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), allows scientists to map the flow of atoms and identify the products of specific metabolic pathways. acs.orgnih.gov For instance, by observing which subsequent molecules become labeled with deuterium, researchers can confirm precursor-product relationships and discover previously unknown metabolic routes. tandfonline.com The rate at which the labeled tracer is consumed and appears in product molecules provides a direct measure of substrate turnover, reflecting the dynamic activity of the pathway under investigation.
Metabolic flux analysis (MFA) is a quantitative method used to determine the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov The use of stable isotope tracers like this compound is central to this approach. d-nb.info By measuring the isotopic enrichment patterns in metabolites over time, researchers can construct a mathematical model of the metabolic network and calculate the flux through various pathways. mdpi.com
The core principle involves introducing the labeled tracer and allowing the system to reach an "isotopic steady state," where the distribution of labeled and unlabeled molecules in the metabolites becomes constant. mdpi.com By analyzing the mass isotopomer distributions—the relative abundances of molecules with different numbers of isotopic labels—scientists can deduce the contributions of different pathways to the production of a particular metabolite. acs.orgd-nb.info This provides a detailed, quantitative picture of cellular metabolism, revealing how cells allocate resources and respond to different conditions or stimuli. nih.gov
Table 1: Key Concepts in Stable Isotope Tracing
| Concept | Description | Relevance to this compound |
| Tracer | A substance containing an isotopic label (e.g., deuterium) introduced into a system to study a specific process. | This compound acts as a tracer for its corresponding metabolic pathways. |
| Tracee | The naturally occurring, unlabeled form of the tracer molecule already present in the biological system. | Endogenous (unlabeled) 3-methylpentanoic acid. |
| Isotopic Enrichment | The proportion of a labeled compound relative to its unlabeled counterpart. | Measured by mass spectrometry to determine the extent of tracer incorporation into metabolites. |
| Substrate Turnover | The rate at which a substrate is consumed and converted into products by a metabolic pathway. | Quantified by monitoring the disappearance of the d2-labeled tracer and the appearance of labeled products. |
| Metabolic Flux | The rate of a reaction or a series of reactions in a metabolic network. | Calculated using isotopic enrichment data to provide a quantitative understanding of pathway activity. nih.gov |
Application in Research Involving Branched-Chain Fatty Acid Metabolism
Branched-chain fatty acids (BCFAs) like 3-methylpentanoic acid are found in various biological systems and have distinct properties and metabolic pathways compared to their straight-chain counterparts. nih.govnih.gov this compound is a valuable tool for specifically investigating the unique aspects of BCFA metabolism.
Deuterated substrates can be used to probe the mechanisms and kinetics of enzymes. The replacement of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect" (KIE), where the rate of a reaction is altered because the carbon-deuterium bond is stronger than the carbon-hydrogen bond. Observing a KIE can provide evidence that a specific C-H bond is broken in the rate-determining step of an enzymatic reaction.
Furthermore, studies on metazoan fatty acid synthase have utilized kinetic assays and GC-MS product analysis to understand how branched substrates are processed. nih.govnih.gov While these studies did not specifically use this compound, the methodology is directly applicable. By comparing the turnover number and product profile of the enzyme with the natural substrate versus the deuterated tracer, researchers can gain insights into substrate specificity and the efficiency of the catalytic domains involved in BCFA synthesis. nih.gov
One of the most direct applications of this compound is to definitively establish metabolic links between molecules. nih.gov In a complex cellular environment with thousands of metabolites, simply observing a change in the concentration of two compounds is not enough to prove one is converted into the other.
By introducing the d2-labeled precursor, researchers can screen for metabolites that incorporate the deuterium label. ckisotopes.comtandfonline.com If a downstream product is found to have a mass two units higher than its natural form, it provides conclusive evidence that it was derived from the administered this compound. This atom-tracking capability is crucial for accurately mapping metabolic pathways and understanding how different metabolic networks are interconnected. nih.gov
Development of Robust Analytical Assays for Research Biomarkers (Methodology Focus)
Accurate quantification of endogenous metabolites is critical for biomarker discovery and validation. However, analytical techniques like mass spectrometry can be subject to variability from sample preparation and instrumental factors. nebiolab.com
Stable isotope-labeled compounds, such as this compound, are considered the gold standard for use as internal standards in quantitative mass spectrometry-based assays. researchgate.netscispace.com An internal standard is a compound added in a known, constant amount to every sample, including calibration standards and unknown samples, at the very beginning of the sample preparation process. nebiolab.commdpi.com
Because this compound is chemically almost identical to the endogenous, unlabeled analyte (3-methylpentanoic acid), it experiences the same losses during extraction, derivatization, and the same variations in ionization efficiency within the mass spectrometer. researchgate.netresearchgate.net However, the mass spectrometer can distinguish between the analyte and the internal standard due to their mass difference.
By calculating the ratio of the analyte's signal to the internal standard's signal, researchers can correct for this variability, a technique known as isotope dilution mass spectrometry. This approach dramatically improves the accuracy, precision, and robustness of the quantification of potential biomarkers like 3-methylpentanoic acid in complex biological matrices such as plasma or tissue extracts. mdpi.comnih.gov
Table 2: Comparison of Analytical Results With and Without an Internal Standard
This is a hypothetical data table illustrating the principle of internal standards.
| Sample ID | Analyte Peak Area (Uncorrected) | Internal Standard Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) |
|---|---|---|---|---|
| Without Internal Standard (Hypothetical) | ||||
| Sample A | 100,000 | N/A | N/A | 10.0 (Assumed) |
| Sample A (Re-run with 10% signal suppression) | 90,000 | N/A | N/A | 9.0 (Inaccurate) |
| With this compound as Internal Standard | ||||
| Sample B | 100,000 | 50,000 | 2.0 | 10.0 (Accurate) |
Validation of Analytical Procedures for Complex Biological Matrices
The validation of an analytical method is a critical process that demonstrates its suitability for a specific purpose. figshare.com When analyzing endogenous metabolites in complex biological samples such as plasma, urine, or tissue extracts, significant challenges arise from matrix effects and variability in sample preparation. The use of a stable isotope-labeled internal standard like this compound is fundamental to a robust method validation, as it closely mimics the behavior of the unlabeled analyte throughout the entire analytical procedure, from extraction to detection. metbio.net
The validation process for a quantitative method typically assesses several key parameters, including accuracy, precision, linearity, and recovery. nih.gov By adding a known concentration of this compound to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process, any loss of analyte during extraction, derivatization, or injection into the analytical instrument can be corrected for. metbio.net
Accuracy and Precision: The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. nih.gov The use of this compound as an internal standard significantly improves both accuracy and precision by compensating for variations in sample handling and instrument response. The table below presents illustrative data from a method validation for the quantification of 3-methylpentanoic acid in human plasma using its d2-labeled internal standard.
| Quality Control Level | Nominal Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (CV%) |
| Low | 10 | 9.8 ± 0.4 | 98.0 | 4.1 |
| Medium | 50 | 51.2 ± 1.8 | 102.4 | 3.5 |
| High | 100 | 99.5 ± 3.2 | 99.5 | 3.2 |
| This table is a representative example based on typical validation results for similar organic acids and is for illustrative purposes only. |
Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the response ratio of the analyte to the internal standard against the analyte concentration. The use of this compound ensures a consistent response ratio, leading to a reliable linear model over a defined concentration range.
Recovery: The recovery of an analyte from a complex matrix is a measure of the efficiency of the extraction process. By comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample, both containing the d2-labeled internal standard, a consistent and reliable measure of recovery can be obtained.
Inter-laboratory Harmonization and Quality Assurance in Quantitative Research
Achieving consistency and comparability of results between different laboratories is a significant challenge in large-scale or long-term metabolic research projects. nih.gov Variations in instrumentation, analytical protocols, and operator-dependent factors can lead to discrepancies in quantitative data. The use of a common, well-characterized internal standard like this compound is a crucial step towards inter-laboratory harmonization. researchgate.net
By providing a universal reference point for quantification, this compound helps to normalize for inter-laboratory variations. When multiple laboratories analyze the same set of samples using an analytical method that incorporates this internal standard, the resulting data is more likely to be comparable, as systematic errors affecting both the analyte and the internal standard are minimized. nih.gov
Furthermore, this compound plays a vital role in ongoing quality assurance programs. It can be incorporated into quality control materials that are regularly analyzed to monitor the performance of the analytical method over time. Any significant deviation in the measured concentration of the quality control samples can indicate a problem with the assay, prompting investigation and corrective action. This ensures the long-term reliability and integrity of the quantitative data generated. The following table provides a hypothetical example of an inter-laboratory comparison for the quantification of 3-methylpentanoic acid.
| Laboratory | Sample A (µg/mL) | Sample B (µg/mL) |
| Lab 1 | 25.4 | 78.1 |
| Lab 2 | 26.1 | 79.5 |
| Lab 3 | 24.9 | 77.3 |
| Mean | 25.5 | 78.3 |
| CV (%) | 2.4 | 1.4 |
| This table is a representative example based on typical inter-laboratory comparison results for similar organic acids and is for illustrative purposes only. |
The low coefficient of variation (CV%) between the laboratories in this illustrative example highlights the improved consistency that can be achieved through the use of a stable isotope-labeled internal standard.
Quality Control and Reference Material Utilization of ± 3 Methylpentanoic Acid D2
Role of Certified Reference Materials in Analytical Chemistry Research
Certified Reference Materials (CRMs) are indispensable tools in analytical chemistry that serve as a benchmark for quality and traceability. wikipedia.orgquality-pathshala.com They are highly characterized materials or substances, with one or more property values certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability. wikipedia.orgiaea.org The primary uses of CRMs include the calibration of instruments, the validation of analytical methods, and the assessment of laboratory performance. controllab.comresearchgate.net
In practice, analytical instrumentation is often comparative, requiring a sample of known composition for accurate calibration. wikipedia.org By using CRMs, laboratories can ensure their results are traceable to international standards, which enhances the credibility and comparability of data across different laboratories and over time. quality-pathshala.com Stable isotope-labeled compounds like (±)-3-Methylpentanoic acid - d2 are a specific class of reference material used as internal standards. They are particularly valuable in chromatography and mass spectrometry techniques. Because this compound is chemically almost identical to its unlabeled counterpart (the analyte), it behaves similarly during sample preparation, extraction, and chromatographic separation. waters.comacanthusresearch.com However, due to the mass difference from the incorporated deuterium (B1214612) atoms, it can be distinguished by a mass spectrometer. clearsynth.comresearchgate.net This allows it to be added to a sample at a known concentration to correct for variations in sample processing and instrumental analysis, thereby improving the accuracy and precision of the quantification of the target analyte, (±)-3-Methylpentanoic acid. clearsynth.comresearchgate.net
Purity Assessment and Stability Studies for Long-Term Research Applications
The utility of this compound as an internal standard is fundamentally dependent on its purity and stability. High purity is crucial, as impurities can interfere with the accurate quantification of the target analyte. Purity assessment for a deuterated standard involves two key aspects: chemical purity and isotopic purity.
Chemical Purity: This refers to the absence of other chemical compounds. It is typically assessed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or other detectors. The certificate of analysis accompanying the standard will specify the chemical purity, often greater than 98% or 99%. avantiresearch.com
Isotopic Purity: This measures the percentage of the compound that is correctly labeled with the desired number of deuterium atoms, and it also quantifies the presence of unlabeled or partially labeled molecules. avantiresearch.com High isotopic purity is essential to prevent isobaric interference, where the signal from the standard overlaps with the signal from the analyte. avantiresearch.com High-resolution mass spectrometry (HRMS) is a common technique for determining the isotopic distribution and purity of the standard. researchgate.net
Stability studies are equally critical to ensure that the standard remains viable for its intended use over its shelf life. These studies evaluate the compound's integrity under various storage and handling conditions. For deuterated compounds, a key concern is the stability of the deuterium label. acanthusresearch.com The deuterium atoms in this compound are covalently bonded to carbon atoms, which are generally stable. scispace.com However, under certain conditions (e.g., exposure to acidic or basic environments), hydrogen-deuterium exchange can occur, where a deuterium atom is replaced by a hydrogen atom from the solvent or matrix. waters.comacanthusresearch.comscispace.com Stability studies are designed to detect such degradation or isotopic exchange over time.
A typical stability study design might involve:
Long-Term Study: Storing the material at the recommended temperature (e.g., -20°C) and testing its purity at regular intervals (e.g., 6, 12, 24 months).
Accelerated Study: Storing the material at elevated temperatures (e.g., 40°C) for a shorter period to predict long-term stability. wikipedia.org
The results of these studies determine the recommended storage conditions and expiration date for the reference material.
Table 1: Representative Purity and Stability Data for a Batch of this compound
| Parameter | Specification | Result | Method |
| Chemical Purity | ≥98.0% | 99.2% | GC-MS |
| Isotopic Purity (d2) | ≥95.0% | 97.5% | HRMS |
| Isotopic Distribution | d0 <0.1%, d1 <2.5% | d0: 0.05%, d1: 2.45% | HRMS |
| Long-Term Stability (24 mo @ -20°C) | Purity change <2% | Purity change 0.8% | LC-MS |
| H/D Exchange (48h in plasma) | d2 content >97% | d2 content 97.4% | LC-MS |
Calibration Curve Generation and Method Validation in Quantitative Research Methods
In quantitative analysis, a calibration curve is used to determine the concentration of an analyte in an unknown sample. lcms.cz When using an internal standard like this compound, the calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. researchgate.net This ratioing technique corrects for variations in injection volume, sample extraction efficiency, and instrument response, leading to a more linear and reliable calibration curve. clearsynth.comresearchgate.net
The process involves preparing a series of calibration standards with known concentrations of the analyte ((±)-3-Methylpentanoic acid) and adding a constant, known concentration of the internal standard (this compound) to each.
Table 2: Example Data for Calibration Curve Generation
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 5,210 | 101,500 | 0.051 |
| 5.0 | 26,300 | 103,200 | 0.255 |
| 10.0 | 54,800 | 105,100 | 0.521 |
| 50.0 | 271,000 | 104,500 | 2.593 |
| 100.0 | 535,000 | 102,800 | 5.204 |
| 250.0 | 1,320,000 | 103,900 | 12.705 |
This data would then be used to plot a linear regression, and the resulting equation is used to calculate the concentration of the analyte in unknown samples. A good linearity, often with a coefficient of determination (R²) greater than 0.99, is typically sought. researchgate.net
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.euwiley.com The use of a deuterated internal standard like this compound is integral to validating key performance characteristics of a quantitative method.
Key validation parameters include:
Accuracy: The closeness of test results to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD).
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.
Table 3: Representative Method Validation Results using this compound as Internal Standard
| Parameter | QC Level | Acceptance Criteria | Result |
| Accuracy | Low (3 ng/mL) | 85-115% | 98.7% |
| Mid (75 ng/mL) | 85-115% | 102.1% | |
| High (200 ng/mL) | 85-115% | 99.5% | |
| Precision (Intra-day) | Low (3 ng/mL) | RSD ≤15% | 5.8% |
| Mid (75 ng/mL) | RSD ≤15% | 3.2% | |
| High (200 ng/mL) | RSD ≤15% | 2.5% | |
| Linearity | 1-250 ng/mL | R² ≥ 0.99 | 0.998 |
| Specificity | No interference at analyte retention time | Passed | Passed |
The use of this compound as an internal standard significantly contributes to achieving the stringent acceptance criteria required for method validation, ensuring the development of a robust and reliable quantitative assay.
Emerging Research Perspectives and Future Directions for ± 3 Methylpentanoic Acid D2
Integration with High-Throughput Omics Technologies (e.g., Metabolomics, Lipidomics Methodologies)
The integration of (±)-3-Methylpentanoic acid - d2 into high-throughput omics workflows, particularly in metabolomics and lipidomics, represents a important frontier. In these fields, which involve the comprehensive analysis of small molecules (metabolites) and lipids in biological systems, accurate quantification is paramount for understanding complex biological processes and identifying disease biomarkers. researchgate.net
Metabolomics:
(±)-3-Methylpentanoic acid belongs to the class of methyl-branched fatty acids. hmdb.ca As a short-chain fatty acid (SCFA), its non-labeled counterpart is a product of gut microbial fermentation of dietary fibers and plays a crucial role in host-microbiome interactions, energy metabolism, and the modulation of inflammatory responses. acs.orgnih.gov The use of this compound as an internal standard in mass spectrometry (MS)-based metabolomics allows for the precise quantification of endogenous 3-methylpentanoic acid and other structurally similar SCFAs in complex biological matrices such as feces, blood, and tissue samples. nih.gov
Future research will likely focus on leveraging this deuterated standard to:
Elucidate Gut Microbiome Dynamics: By enabling accurate quantification of microbial metabolites, this compound will be instrumental in studies investigating the impact of diet, prebiotics, probiotics, and therapeutic interventions on the composition and metabolic function of the gut microbiota. nih.govresearchgate.net
Discover Disease Biomarkers: Aberrant SCFA profiles have been linked to various conditions, including inflammatory bowel disease, metabolic syndrome, and neurological disorders. dovepress.com The use of this compound will enhance the reliability of large-scale clinical studies aimed at validating SCFAs as diagnostic or prognostic biomarkers.
Trace Metabolic Fates: In stable isotope tracing studies, where substrates labeled with stable isotopes (like ¹³C) are introduced into biological systems, this compound can serve as a robust internal standard to track the metabolic fate of dietary components and understand the intricate metabolic pathways involved in health and disease. nih.gov
Lipidomics:
In the broader field of lipidomics, which examines the entire lipid profile of a cell or organism, this compound can be employed as an internal standard for the quantification of branched-chain fatty acids. While not a direct component of complex lipids, its structural similarity and chemical properties make it a suitable standard for certain analytical methods.
Future applications in lipidomics are anticipated to include:
Improving Quantitative Accuracy: The addition of a known concentration of this compound to samples before analysis can correct for variations in sample preparation, extraction efficiency, and instrument response, thereby improving the accuracy and reproducibility of lipid quantification. clearsynth.comnih.gov
Standardizing High-Throughput Lipid Profiling: As lipidomics moves towards large-scale, high-throughput screening, the need for reliable internal standards becomes even more critical. This compound can contribute to the standardization of these methods, facilitating the comparison of data across different laboratories and studies.
| Application Area | Role of this compound | Future Research Focus |
| Metabolomics | Internal standard for SCFA quantification | Gut microbiome studies, biomarker discovery, metabolic tracing |
| Lipidomics | Internal standard for branched-chain fatty acids | Enhancing quantitative accuracy, standardizing high-throughput profiling |
Advancements in Micro-Scale Analytical Methodologies and Sample Preparation Techniques
The trend towards analyzing increasingly smaller sample volumes, such as those obtained from single-cell analysis or micro-biopsies, necessitates the development of highly sensitive and efficient analytical methods. This compound is well-suited to support these micro-scale analyses.
Future directions in this area include:
Miniaturized Sample Preparation: The development of automated and miniaturized sample preparation techniques, such as micro-solid-phase extraction (µSPE) and liquid-liquid microextraction, will benefit from the inclusion of deuterated internal standards. These standards help to monitor and correct for analyte losses during the multi-step preparation of minute samples.
Enhanced Mass Spectrometry Sensitivity: Coupling micro-scale separation techniques, like capillary electrophoresis and nano-liquid chromatography, with highly sensitive mass spectrometers allows for the analysis of trace amounts of analytes. The co-elution of this compound with its non-labeled counterpart enables accurate quantification even at very low concentrations.
Single-Cell Metabolomics: While challenging, the analysis of metabolites within single cells is a rapidly emerging field. Isotope-labeled standards will be indispensable for achieving quantitative accuracy in these technically demanding analyses, providing insights into cellular heterogeneity in tissues and tumors.
| Micro-Scale Technique | Contribution of this compound |
| Miniaturized Sample Preparation | Monitoring and correcting for analyte loss |
| High-Sensitivity Mass Spectrometry | Enabling accurate quantification at low concentrations |
| Single-Cell Metabolomics | Ensuring quantitative accuracy in single-cell analysis |
Computational Modeling and Data Science Approaches for Quantitative Interpretation of Results Utilizing Isotope-Labeled Standards
The vast datasets generated by high-throughput omics technologies require sophisticated computational and data science approaches for their interpretation. The use of isotope-labeled standards like this compound provides crucial anchor points for these computational models, enhancing the reliability of quantitative data.
Future perspectives in this domain involve:
Advanced Data Normalization Algorithms: The development of novel algorithms that utilize the data from internal standards to correct for complex matrix effects and instrument drift will improve the quality of metabolomics and lipidomics data. pnnl.gov Matrix effects can lead to the suppression or enhancement of the analyte signal, and deuterated standards help to mitigate these inaccuracies. clearsynth.com
Integration into Multi-Omics Data Analysis: As researchers increasingly integrate data from different omics platforms (genomics, transcriptomics, proteomics, and metabolomics) to gain a holistic understanding of biological systems, the accurate quantitative data provided by the use of internal standards becomes foundational. lizard.bio This allows for the construction of more reliable systems biology models.
Machine Learning for Biomarker Discovery: Machine learning algorithms are increasingly used to identify potential biomarkers from large omics datasets. By ensuring the accuracy and consistency of the input data, this compound can improve the performance and predictive power of these models.
| Computational Approach | Role of Isotope-Labeled Standards |
| Data Normalization Algorithms | Correction for matrix effects and instrument drift |
| Multi-Omics Data Integration | Providing foundational quantitative accuracy for systems biology models |
| Machine Learning | Enhancing the reliability of input data for improved biomarker prediction |
Q & A
Basic Research Questions
Q. How can I confirm the isotopic purity of (±)-3-methylpentanoic acid-d₂ (3,3-d₂) in synthetic applications?
- Methodology : Use ¹H NMR spectroscopy to detect residual proton signals at the deuterated positions (C-3). For 3,3-d₂, the absence of peaks at δ ~2.4 ppm (C-3 protons in non-deuterated analogs) confirms >98% isotopic purity . Quantitative mass spectrometry (MS) with isotopic abundance analysis (e.g., via fragmentation patterns) further validates deuterium incorporation. Cross-reference with CAS 83741-74-6 specifications for purity thresholds .
Q. What synthetic routes are recommended for introducing deuterium at the 3-position of 3-methylpentanoic acid?
- Methodology :
Acid-catalyzed H/D exchange : React non-deuterated 3-methylpentanoic acid with D₂O under acidic conditions (e.g., DCl/D₂SO₄) at elevated temperatures (~100°C). Monitor exchange efficiency via NMR .
Deuterated precursor synthesis : Use deuterated propionic acid derivatives (e.g., CD₃CH₂COOH) in Grignard or alkylation reactions to build the deuterated backbone .
Note: Kinetic isotope effects may alter reaction rates compared to non-deuterated analogs .
Q. How do I distinguish (±)-3-methylpentanoic acid-d₂ from its structural isomers (e.g., 4,4-d₂ or 5,5,5-d₃) in a mixture?
- Methodology : Employ gas chromatography-mass spectrometry (GC-MS) with a polar column (e.g., DB-WAX) to separate isomers. Confirm identities via:
- Retention time alignment with authenticated standards (e.g., CAS 83741-75-7 for 4,4-d₂) .
- Fragmentation patterns : The 3,3-d₂ isomer will lack m/z signals corresponding to C-4 or C-5 protons in other deuterated forms .
Advanced Research Questions
Q. How do deuterium isotope effects influence the acidity of (±)-3-methylpentanoic acid-d₂ compared to its non-deuterated form?
- Methodology : Measure pKa values via potentiometric titration in D₂O vs. H₂O. The increased acidity (lower pKa) in the deuterated form arises from stronger hydrogen bonding between the deuterated carboxyl group and solvent. Compare results with computational models (e.g., DFT calculations of C-D vs. C-H bond dissociation energies) .
Q. What challenges arise in tracking (±)-3-methylpentanoic acid-d₂ in metabolic flux studies, and how can they be mitigated?
- Challenges :
- Isotopic scrambling : Deuterium may migrate during metabolic reactions (e.g., via keto-enol tautomerism).
- Sensitivity limits : Low natural abundance of deuterium complicates detection in complex biological matrices.
- Solutions :
- Use LC-MS/MS with multiple reaction monitoring (MRM) to target specific deuterated fragments.
- Pair with ¹³C-labeled tracers to distinguish deuterium-specific pathways .
Q. How can I resolve contradictory data on the boiling point of (±)-3-methylpentanoic acid-d₂ reported in different sources?
- Analysis : Literature discrepancies (e.g., 197°C in CRC Handbook vs. 200°C in NIST data ) may stem from differences in isotopic purity or measurement conditions.
- Methodology :
Purify samples via fractional distillation under reduced pressure (to minimize thermal decomposition).
Validate purity via GC-MS and NMR before measurement.
Compare results with thermogravimetric analysis (TGA) to account for decomposition effects .
Q. What strategies optimize the use of (±)-3-methylpentanoic acid-d₂ in studying enzyme-substrate interactions (e.g., lipases)?
- Methodology :
- Kinetic isotope effect (KIE) studies : Compare reaction rates (kₐᵦₛ) of deuterated vs. non-deuterated substrates. A kH/kD >1 indicates rate-limiting C-H bond cleavage .
- Isotope-edited IR spectroscopy : Monitor C-D stretching vibrations (~2100 cm⁻¹) to track substrate binding in real time .
Key Recommendations for Researchers
- Synthetic protocols : Prioritize H/D exchange methods for cost efficiency but validate isotopic integrity rigorously .
- Analytical workflows : Combine NMR, MS, and chromatography to address isomerism and isotopic scrambling .
- Data interpretation : Contextualize discrepancies in physical properties by documenting measurement conditions and purity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
